4-methyl-1H-indazole
Overview
Description
4-Methyl-1H-indazole is a derivative of the indazole family, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The methyl group attached to the fourth position of the indazole ring distinguishes it from other indazole derivatives. This compound serves as a core structure for various chemical modifications, leading to a wide range of biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 4-Methyl-1H-indazole derivatives can be achieved through various synthetic routes. A practical, metal-free synthesis of 1H-indazoles has been reported, which is mild and provides good to excellent yields . This method involves the selective activation of oxime in the presence of an amino group, using methanesulfonyl chloride and triethylamine. Additionally, the synthesis of 4-substituted 1-methyl-1H-indazoles has been described, starting from 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one, leading to compounds with potential analgesic, anti-inflammatory, and antipyretic activities .
Molecular Structure Analysis
The molecular structure and conformations of 4-Methyl-1H-indazole derivatives have been studied using various spectroscopic methods and quantum chemical calculations. For instance, the crystal structure, vibrational spectra, and DFT simulations of 4-Methyl-1H-Indazole-5-Boronic Acid have been investigated, revealing different conformations in the gas phase and the most stable conformer being the envelope conformer . Additionally, the molecular structure and resonance states of the same compound have been examined using NMR spectroscopy, showing that it has different resonance states under varying temperatures .
Chemical Reactions Analysis
Indazole derivatives participate in a variety of chemical reactions, which are essential for further functionalization and application in drug development. For example, 1H-Benzo[f]indazole-4,9-dione derivatives have been synthesized through reactions such as epoxidation, degradative oxidation, and N-acyl condensation, demonstrating significant antiproliferative activity in vitro . The reactivity of indazole derivatives is influenced by the presence of substituents, which can alter the electronic properties and steric hindrance, affecting the course of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1H-indazole derivatives are characterized using a variety of experimental techniques. The physicochemical and thermal properties, as well as the Hirshfeld surface and molecular electrostatic potential, have been analyzed for certain derivatives, providing insights into their stability and intermolecular interactions . The vibrational assignments and properties of 4-Methyl-1H-Indazole-5-Boronic Acid have been studied, with Raman and FT-IR spectra providing information on the molecular vibrations and structure . Additionally, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been explored, offering a comparison of electrostatic properties with other aromatic compounds .
Scientific Research Applications
-
Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- For example, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
- Another example is pazopanib, a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
-
Synthetic Chemistry
- Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists .
- Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- For example, a Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
-
Dye-Sensitized Solar Cells
-
Analgesic Activity
-
Antiproliferative Activities
-
Hexokinase Inactivator
Safety And Hazards
Future Directions
Indazole and its structurally diverse derivatives have played a vital role because of their chemical and biological properties . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
4-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGYULIGJXJLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356244 | |
Record name | 4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indazole | |
CAS RN |
3176-63-4 | |
Record name | 4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.